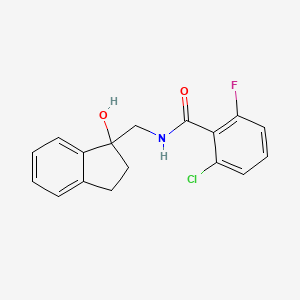

2-chloro-6-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

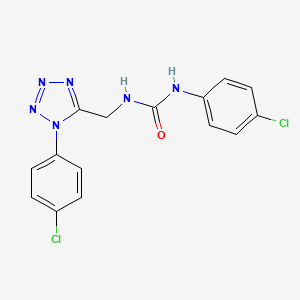

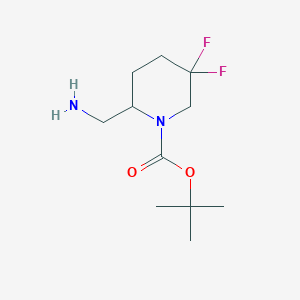

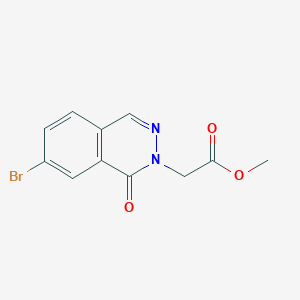

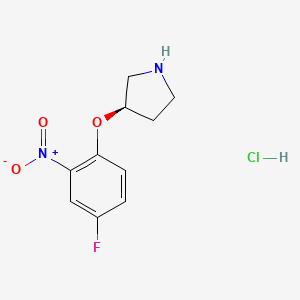

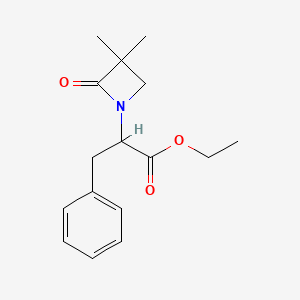

The compound “2-chloro-6-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group (a benzene ring attached to an amide group), which is halogenated with chlorine and fluorine atoms. It also contains an indenyl group (a fused cyclopentene and benzene ring) which is hydroxylated and attached to the benzamide nitrogen through a methylene bridge .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to introduce the various functional groups and build the complex structure. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused ring system. The benzamide portion of the molecule is planar due to the conjugation of the amide group with the benzene ring. The indenyl group is also planar. The overall shape of the molecule would be influenced by these planar sections and the need to minimize steric hindrance and electronic repulsion .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The benzamide group could potentially undergo reactions typical of amides or substituted benzenes, such as nucleophilic acyl substitution or electrophilic aromatic substitution. The indenyl group could potentially participate in reactions typical of alkenes or aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of polar functional groups (like the amide) and halogens could influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique

Anticancer Properties

Indole derivatives are known for their anticancer activities. They can mimic the structure of peptides and bind reversibly to enzymes, which may inhibit the growth of human prostate cancer cells and exhibit anticarcinogenic properties .

Antimicrobial Activity

These compounds possess antimicrobial properties, making them valuable in the development of new antibiotics to combat resistant strains of bacteria .

Antiviral and Anti-HIV Effects

Indole derivatives have shown promise as antiviral agents, including potential anti-HIV effects through various mechanisms such as enzyme inhibition .

Antioxidant Effects

The antioxidant properties of indole derivatives can help in scavenging free radicals, thus protecting the body from oxidative stress and related diseases .

Anti-inflammatory Activity

Their anti-inflammatory activity makes indole derivatives useful in the treatment of chronic inflammatory diseases .

Neuroprotective Effects

Research suggests that indole derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative disorders .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO2/c18-13-6-3-7-14(19)15(13)16(21)20-10-17(22)9-8-11-4-1-2-5-12(11)17/h1-7,22H,8-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMJYTLXTKXRKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=C(C=CC=C3Cl)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3004569.png)

![2-(methylsulfanyl)-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B3004571.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)

![4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3004574.png)

![2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide](/img/structure/B3004578.png)